molecular formula C13H9ClN2O3 B1605922 2'-Chloro-4-nitrobenzanilide CAS No. 2585-28-6

2'-Chloro-4-nitrobenzanilide

Cat. No. B1605922
CAS RN: 2585-28-6
M. Wt: 276.67 g/mol
InChI Key: LTKULTUWDIUMNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2’-Chloro-4-nitrobenzanilide involves the chlorination of 4-nitrobenzanilide. The reaction proceeds by introducing a chlorine atom at the 2’-position of the anilide ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Solubility : 2’-Chloro-4-nitrobenzanilide is soluble in chloroform and methanol .

Scientific Research Applications

Environmental Application in Wastewater Treatment

2'-Chloro-4-nitrobenzanilide is related to compounds used in wastewater treatment. Electrochemical degradation of related compounds, such as aniline and 4-chloroaniline, has been studied for wastewater treatment. These studies showed the effectiveness of using electrochemical methods for the decomposition of these pollutants, indicating a potential application for related compounds like this compound (Brillas et al., 1995).

Microbial Degradation for Environmental Remediation

Research on the anaerobic degradation of 2-chloro-4-nitroaniline, a compound similar to this compound, by microbial strains Geobacter sp. KT7 and Thauera aromatica KT9 has been conducted. This study highlights the ability of these microbes to use such compounds as carbon and nitrogen sources, offering a biological approach for the remediation of environments contaminated with nitroaromatic compounds (Duc, 2019).

Pharmaceutical and Medicinal Applications

This compound is structurally similar to 2-Chloro-4-nitrobenzoic acid, which has been used as an antiviral agent for HIV treatment and immune response enhancement in immune deficiency diseases. The synthesis and characterization of its molecular salts have been explored, indicating potential applications in pharmaceutical formulations (Oruganti et al., 2017).

Industrial Applications in Synthesis

The compound has relevance in industrial applications, particularly in the synthesis of benzimidazoles and anthranils. Its analogues have been used in reactions with various reagents, demonstrating its utility in organic synthesis and potential application in the development of various industrial products (Cadogan et al., 1970).

Role in Liver Injury Research

2'-Chloro-5-nitrobenzanilide, a related compound, has been studied for its role in liver injury in haemorrhagic shock. It has been used to demonstrate the protective effects of endogenous ligands for PPAR-γ against liver injury, indicating its importance in biomedical research related to liver diseases and trauma (Collin et al., 2004).

Aerobic Degradation by Microorganisms

The aerobic degradation of 2-Chloro-4-Nitroaniline, a related compound, by Rhodococcus sp. strain MB-P1, demonstrates the potential for bioremediation. This strain uses it as a sole carbon, nitrogen, and energy source, highlighting the role of microorganisms in the degradation of environmental pollutants (Khan et al., 2013).

Future Directions

: Sigma-Aldrich: 2-CHLORO-4’-NITROBENZANILIDE : Santa Cruz Biotechnology: 2-Chloro-4′-nitrobenzanilide

properties

IUPAC Name

N-(2-chlorophenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKULTUWDIUMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948741
Record name N-(2-Chlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2585-28-6
Record name 2'-Chloro-4-nitrobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-Chloro-4-nitrobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chlorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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